molecular formula C10H11NO B1422534 N-methyl-4-(prop-2-yn-1-yloxy)aniline CAS No. 1178112-51-0

N-methyl-4-(prop-2-yn-1-yloxy)aniline

Cat. No.: B1422534
CAS No.: 1178112-51-0
M. Wt: 161.2 g/mol
InChI Key: OCDDSDVCUYZTCB-UHFFFAOYSA-N
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Description

N-Methyl-4-(prop-2-yn-1-yloxy)aniline is an aromatic amine derivative characterized by a propargyl ether group (–O–C≡CH) at the para position of the aniline ring and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₁NO, with an average molecular mass of 161.20 g/mol (derived from data for the unmethylated parent compound in ). The propargyloxy group confers alkyne reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the N-methyl group enhances lipophilicity compared to unmethylated analogs. This compound is structurally related to intermediates in coordination chemistry and bioactive molecules, though its specific applications remain less documented compared to derivatives with bulkier substituents.

Properties

IUPAC Name

N-methyl-4-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7,11H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDSDVCUYZTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178112-51-0
Record name N-methyl-4-(prop-2-yn-1-yloxy)aniline
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Preparation Methods

Synthetic Route via Nucleophilic Substitution and Methylation

Overview:
This method involves the initial formation of a para-alkoxy substituted aniline derivative, followed by methylation of the amino group to yield the N-methylated compound.

Step-by-step process:

  • Preparation of 4-(prop-2-yn-1-yloxy)aniline precursor:
    React 4-nitrophenol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)nitrobenzene. This step typically employs a base such as potassium carbonate in acetone or DMF to facilitate nucleophilic substitution.

  • Reduction of nitro group:
    Reduce the nitro group to aniline using catalytic hydrogenation (H₂ with Pd/C or Pt/C) or chemical reduction (e.g., SnCl₂ in acid). This yields 4-(prop-2-yn-1-yloxy)aniline.

  • Methylation of the amino group:
    Methylate the amino group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate or sodium hydride. This step selectively methylates the nitrogen, producing N-methyl-4-(prop-2-yn-1-yloxy)aniline.

Reaction Conditions & Data:

Step Reagents Solvent Conditions Yield Notes
Nitro to amine H₂, Pd/C Ethanol or Acetic acid Room temperature, 4-6 hours ~85-90% Efficient reduction
Methylation CH₃I, K₂CO₃ Acetone or DMF Reflux, 12-24 hours ~70-80% Selective N-methylation

Palladium-Catalyzed Coupling Approach

Overview:
This method employs palladium-catalyzed cross-coupling reactions to introduce the propargyl ether group onto aniline derivatives, followed by methylation.

Procedure:

  • Preparation of 4-iodoaniline derivative:
    Synthesize 4-iodoaniline via iodination of aniline or its derivatives.

  • Sonogashira coupling:
    Couple 4-iodoaniline with propargyl alcohol or propargyl derivatives using Pd catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts in a suitable solvent like THF or DMF under inert atmosphere.

  • Protection and deprotection steps:
    If necessary, protect amino groups during coupling, then deprotect before methylation.

  • Methylation:
    Methylate the amino group with methyl iodide as described above.

Research Data & Findings:
Liua et al. (2023) demonstrated a palladium-catalyzed cascade cyclization and intramolecular redox-relay Heck arylation, which can be adapted to synthesize similar compounds, including N-methylated derivatives, by optimizing the reaction conditions for selective functionalization.

Alternative Route via Direct Alkoxy Substitution

Overview:
A more direct approach involves nucleophilic substitution of a suitable aromatic precursor with propargyl alcohol derivatives, followed by methylation.

Method:

  • Preparation of 4-(prop-2-yn-1-yloxy)aniline:
    React 4-chloronitrobenzene or 4-bromonitrobenzene with propargyl alcohol derivatives in the presence of a base such as K₂CO₃ or NaH, facilitating nucleophilic substitution at the halogen site.

  • Reduction and methylation:
    Reduce the nitro group to aniline and methylate as previously described.

Notes:
This route is less common due to possible side reactions and lower selectivity but can be optimized for specific substrates.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution + methylation 4-nitrophenol, propargyl bromide H₂, Pd/C; CH₃I Room temperature to reflux High selectivity, well-established Multi-step, requires reduction step
Palladium-catalyzed coupling 4-iodoaniline, propargyl alcohol Pd(PPh₃)₄, CuI Inert atmosphere, elevated temperature Versatile, allows functionalization Requires specialized catalysts
Direct nucleophilic substitution 4-chloronitrobenzene K₂CO₃, propargyl derivatives Reflux Simpler setup Possible side reactions, lower yields

Research Findings and Optimization Insights

  • Reaction Efficiency:
    Catalytic hydrogenation for nitro reduction typically yields high purity aniline derivatives with minimal by-products.

  • Selectivity:
    Methylation with methyl iodide under basic conditions favors N-methylation over O-methylation, especially when reaction conditions are carefully controlled.

  • Industrial Scale-Up:
    Continuous flow reactors and optimized catalysts improve yield, reduce reaction time, and enhance safety during large-scale synthesis.

  • Functional Group Compatibility: The presence of sensitive groups like the propargyl ether necessitates mild reaction conditions to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

N-methyl-4-(prop-2-yn-1-yloxy)aniline serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction Type Description
Oxidation Can be oxidized to form quinones or other derivatives using agents like potassium permanganate.
Reduction Nitro groups can be reduced to amines using sodium borohydride.
Substitution The prop-2-yn-1-yloxy group can undergo nucleophilic substitution with various reagents.

Biology

The compound has been studied for its biological activities, particularly in enzyme inhibition and antimicrobial properties. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer progression and other diseases.

  • Enzyme Inhibition : this compound interacts with enzymes, leading to inhibition or modulation of their activity. This mechanism is significant in drug development targeting metabolic disorders.
  • Antimicrobial Activity : Studies have shown that modifications to its structure can enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its ability to act as a reagent in organic synthesis makes it valuable for manufacturing complex molecules used in various applications.

Mechanism of Action

The mechanism of action of N-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core
Compound Name Molecular Formula Key Substituents Key Properties/Applications References
N-Methyl-4-(prop-2-yn-1-yloxy)aniline C₁₀H₁₁NO –NHCH₃, –O–C≡CH Alkyne reactivity, potential for click chemistry
4-(Prop-2-yn-1-yloxy)aniline C₉H₉NO –NH₂, –O–C≡CH Intermediate for coordination complexes (e.g., Re(V) complexes)
N-Methyl-4-(propan-2-yl)aniline hydrochloride C₁₀H₁₅N·HCl –NHCH₃, –O–C(CH₃)₂ Increased lipophilicity; pharmaceutical intermediate
4-Methoxy-N-(1-nitroprop-1-en-2-yl)aniline C₁₀H₁₂N₂O₃ –NH–C(NO₂)=CH₂, –OCH₃ Nitroalkene functionality; synthetic intermediate

Key Observations :

  • Electronic Effects : The propargyloxy group (–O–C≡CH) in the target compound enhances electron-withdrawing character compared to methoxy (–OCH₃) or alkyl (–O–C(CH₃)₂) substituents, influencing reactivity in electrophilic substitutions.
Complex Derivatives and Coordination Chemistry
  • N,N-Bis(2-thioethyl)-4-(prop-2-yn-1-yloxy)aniline (): Structure: Contains thioethyl (–S–CH₂CH₃) and propargyloxy groups. Yield: 33% after purification . Contrast: The target compound lacks thioethyl groups, limiting its utility in metal coordination but retaining alkyne reactivity for orthogonal functionalization.
Reactivity in Click Chemistry
  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene () :
    • Structure : Propargyloxy group attached to nitrobenzene.
    • Application : Used in CuAAC reactions to functionalize lignin derivatives, confirming alkyne utility in polymer chemistry .
    • Contrast : The target compound’s aniline group (–NHCH₃) provides nucleophilicity for further derivatization (e.g., acylation), complementing its alkyne reactivity.

Biological Activity

N-methyl-4-(prop-2-yn-1-yloxy)aniline is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a methyl group attached to the nitrogen atom of the aniline moiety and a propargyl ether group. This structure is significant as it influences both its chemical reactivity and biological interactions. The compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The prop-2-yn-1-yloxy group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The presence of the methyl group enhances binding affinity and specificity, making it a promising candidate for further research in enzyme inhibition studies.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzyme activities related to cancer progression and metabolic disorders.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, revealing that modifications in its structure can enhance its efficacy. For example, derivatives with electron-withdrawing groups have shown improved antibacterial activity compared to the parent compound .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. The compound exhibited varying levels of cytotoxicity, suggesting potential applications in cancer therapy. For example, it has been tested against HT-29 (colon cancer) and A549 (lung cancer) cell lines, showing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesUnique Aspects
4-(prop-2-yn-1-yloxy)anilineLacks the methyl group on nitrogenBasic structure for comparison
N-methyl-4-(pyridin-2-yloxy)anilineContains a pyridine ringExhibits different biological activities
4-Amino-N-(pyridin-2-yloxy)anilineHas an amino group instead of an etherDifferent reactivity profile

This compound stands out due to its combination of functionalities that impart distinct chemical reactivity and biological activity, making it valuable for research applications.

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition properties of this compound. It was found to inhibit specific tyrosine kinases involved in cancer signaling pathways. The results indicated that the compound could reduce tumor growth in animal models when administered at certain dosages .

Antimicrobial Efficacy

Another case study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that modifications to the propargyl group significantly enhanced its potency against Gram-positive bacteria, suggesting a potential for developing new antibiotics based on this scaffold .

Q & A

Q. What synthetic routes are recommended for N-methyl-4-(prop-2-yn-1-yloxy)aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Alkylation : Reacting 4-amino-N-methylaniline with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-yloxy group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Efficiency optimization includes monitoring reaction progress via LC-MS (e.g., tracking m/z 191 [M+H]⁺ for intermediates) and adjusting stoichiometry of propargylating agents . Catalytic systems (e.g., Pd/Cu for Sonogashira coupling) may enhance yields in analogous aniline derivatives .

Q. Which spectroscopic techniques are critical for characterizing N-methyl-4-(prop-2-yn-1-yloxy)aniline, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.5–7.0 ppm), N-methyl singlet (~δ 2.7 ppm), and propargyl CH₂ (δ 4.6–4.8 ppm). Coupling constants (e.g., J = 8.9 Hz for para-substituted aromatic protons) confirm substitution patterns .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ~191 [M]⁺) and fragmentation patterns (e.g., loss of propargyl group, m/z 124 [M−C₃H₃O]⁺) .
  • FT-IR : Confirm propargyl C≡C stretch (~2100–2120 cm⁻¹) and NH/CH₃ vibrations .

Q. What safety protocols are essential when handling N-methyl-4-(prop-2-yn-1-yloxy)aniline?

  • Methodological Answer :
  • Ventilation : Use fume hoods (P271) to minimize inhalation of vapors/dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280).
  • Decontamination : Wash exposed skin with soap/water (P264).
  • Waste Disposal : Collect in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can crystallographic data for N-methyl-4-(prop-2-yn-1-yloxy)aniline be accurately refined, and what software tools are recommended?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (direct methods) for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate geometry with Mercury CSD (e.g., void analysis, packing similarity) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for comprehensive crystallographic workflows .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

  • Methodological Answer :
  • Control Experiments : Compare catalytic systems (e.g., Pd vs. Ni catalysts) under inert atmospheres to rule out oxidative side reactions .
  • Kinetic Profiling : Use in situ GC-MS or UV-Vis to track intermediate formation and identify rate-limiting steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to assess transition-state energetics and steric effects from the propargyl group .

Q. How does the propargyloxy group influence the environmental degradation of N-methyl-4-(prop-2-yn-1-yloxy)aniline in aqueous systems?

  • Methodological Answer :
  • Photocatalytic Studies : Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and TOC analysis .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O-H₂O) to trace hydroxyl radical pathways.
  • Toxicity Assays : Vibrio fischeri bioluminescence inhibition tests to assess byproduct ecotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for N-methyl-4-(prop-2-yn-1-yloxy)aniline derivatives?

  • Methodological Answer :
  • Solvent/Concentration Effects : Compare data in CDCl₃ vs. DMSO-d₆; adjust for solvent-induced shifts (e.g., DMSO upfield shifts for NH protons) .
  • Dynamic Effects : Variable-temperature NMR to detect rotameric equilibria (e.g., propargyl group rotation).
  • Referencing : Calibrate spectra using TMS or residual solvent peaks (δ 7.26 ppm for CDCl₃) .

Tables

Key Analytical Data Values/TechniquesReferences
Molecular Weight191.22 g/mol
¹H NMR (CDCl₃)δ 2.72 (s, 3H, CH₃), 4.65 (s, 2H, OCH₂C≡CH)
LC-MS Retention Time0.524 min (5–95% MeCN/H₂O gradient)
Photocatalytic Degradation Half-life (pH 7)120 min (MnFe₂O₄/Zn₂SiO₄, 1.0 g/L catalyst)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-4-(prop-2-yn-1-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
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